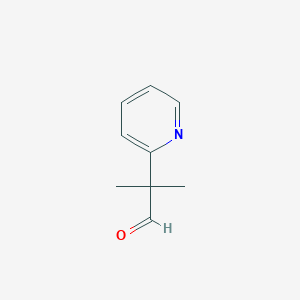

2-(2-Pyridyl)-2-methylpropanal

Descripción

Contextual Significance of Pyridyl-Substituted Aldehydes in Modern Synthetic Chemistry

Pyridyl-substituted aldehydes are a class of organic compounds that hold a pivotal role in the toolkit of modern synthetic chemists. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a unique set of electronic and steric properties to the aldehyde. pharmaguideline.comboyer-research.com The nitrogen atom's lone pair of electrons can act as a base or a nucleophile, and its presence within the aromatic ring influences the reactivity of the aldehyde group. slideshare.net This dual functionality makes pyridyl-substituted aldehydes valuable building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

The ability of the pyridine nitrogen to coordinate with metal ions is a particularly significant feature. nih.gov This property is extensively exploited in the design of ligands for catalysis, where the pyridyl-aldehyde can act as a bidentate ligand, binding to a metal center through both the nitrogen atom and the aldehyde's oxygen atom. nih.gov This coordination can influence the stereochemical outcome of reactions and is a key principle in asymmetric catalysis. Furthermore, the electronic-withdrawing nature of the pyridine ring can activate the aldehyde group towards nucleophilic attack, facilitating a range of chemical transformations. boyer-research.com

Historical Development of Synthetic Methodologies for Related Heterocyclic Aldehydes

The synthesis of heterocyclic aldehydes has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. Early approaches often involved the oxidation of corresponding primary alcohols or the reduction of carboxylic acid derivatives. researchgate.net For instance, the oxidation of hydroxymethyl-substituted heterocycles using reagents like manganese dioxide or Swern oxidation has been a common strategy.

A significant advancement in the field was the development of formylation reactions, which introduce an aldehyde group directly onto the heterocyclic ring. The Vilsmeier-Haack reaction, for example, has been widely used for the formylation of electron-rich heterocycles. researchgate.net Another classical approach is the Reimer-Tiemann reaction, although it is more commonly applied to phenols.

More recently, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic aldehydes. researchgate.net Methods such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the efficient formation of carbon-carbon bonds, enabling the introduction of a formyl group or a precursor that can be readily converted to an aldehyde. These modern methods offer greater functional group tolerance and milder reaction conditions compared to their classical counterparts. The development of ligands that can control the regioselectivity and efficiency of these catalytic processes remains an active area of research. organic-chemistry.org

Scope and Objectives of Academic Investigations into 2-(2-Pyridyl)-2-methylpropanal

Academic investigations into this compound are driven by the desire to understand and exploit its unique structural features. The presence of a quaternary carbon atom adjacent to the aldehyde group and the pyridine ring introduces significant steric hindrance, which can influence its reactivity in predictable and potentially useful ways.

A primary objective of research in this area is to explore the synthetic utility of this compound as a building block. Researchers are investigating its participation in a variety of chemical reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The steric bulk around the aldehyde is expected to lead to high diastereoselectivity in certain reactions, a property that is highly sought after in stereoselective synthesis.

Another key area of investigation is its application in coordination chemistry and catalysis. The ability of the pyridine nitrogen and the aldehyde oxygen to act as a bidentate ligand is being studied to create novel metal complexes. nih.gov The steric hindrance provided by the gem-dimethyl group could lead to the formation of unique catalytic pockets, potentially enabling new types of catalytic transformations or enhancing the selectivity of existing ones.

Furthermore, the physicochemical properties of this compound and its derivatives are of interest for the development of new materials. The pyridine moiety can be protonated or quaternized, leading to materials with interesting electronic or self-assembly properties. The aldehyde group provides a handle for further functionalization, allowing for the creation of a diverse library of related compounds with tunable properties.

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Methylpropanal (Isobutyraldehyde) |

| IUPAC Name | 2-methyl-2-(pyridin-2-yl)propanal | 2-methylpropanal |

| Molecular Formula | C9H11NO | C4H8O |

| Molar Mass | 149.19 g/mol | 72.11 g/mol |

| Boiling Point | Not available | 64-68 °C |

| SMILES | CC(C)(C=O)C1=CC=CC=N1 | CC(C)C=O |

| InChI Key | WWQGSIYNKDYZKM-UHFFFAOYSA-N | AMIMRNSIRUDHCM-UHFFFAOYSA-N |

Note: Experimental data for this compound is limited. The data for 2-methylpropanal is provided for comparison. vulcanchem.comchemeo.comnist.gov

Propiedades

IUPAC Name |

2-methyl-2-pyridin-2-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQGSIYNKDYZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23649-43-6 | |

| Record name | 2-methyl-2-(pyridin-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Pyridyl 2 Methylpropanal and Its Precursors/derivatives

Established Reaction Pathways for Aldehyde Functionalization

Traditional synthetic routes often rely on the functionalization of precursor molecules through well-established reactions such as catalytic hydrogenation and the reduction of ketone intermediates.

Catalytic Hydrogenation Approaches for Aldehyde Synthesis

Catalytic hydrogenation is a cornerstone of organic synthesis, offering a direct method for the reduction of various functional groups. While the direct synthesis of 2-(2-Pyridyl)-2-methylpropanal via a single hydrogenation step from a simple precursor is not commonly documented, this approach is highly relevant for the synthesis of its saturated precursors or by reducing a more complex starting material. For instance, the hydrogenation of an unsaturated analogue, such as 2-(2-pyridyl)-2-methylpropenal, would yield the target aldehyde. The choice of catalyst is critical to ensure the selective reduction of the carbon-carbon double bond without affecting the aldehyde or the pyridine (B92270) ring. Catalysts such as palladium on carbon (Pd/C) are often employed for such transformations. libretexts.org

Furthermore, the synthesis of related chiral (2-pyridyl)alanines has been achieved through the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. nih.gov This process involves the use of a rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄, after converting the substrate to its N-oxide, followed by N-oxide reduction, affording the product in high enantiomeric excess. nih.gov This highlights the potential of catalytic hydrogenation for producing chiral derivatives related to the target compound.

The reduction of carboxylic acid derivatives to aldehydes also represents a viable, albeit indirect, application of hydrogenation principles. researchgate.net Modified hydride reagents or catalytic transfer hydrogenation can be employed to achieve this partial reduction. researchgate.netlibretexts.org

Reduction of Ketone Intermediates to Related Alcohols

A common and effective strategy for synthesizing aldehydes involves the oxidation of a corresponding primary alcohol. This alcohol precursor, in the case of this compound, is 2-(2-pyridyl)-2-methylpropan-1-ol. A key step in accessing this alcohol is the reduction of a ketone intermediate, namely 2-(2-pyridyl)-2-methylpropanone.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, readily achieved with various reducing agents. chemguide.co.uk Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com While LiAlH₄ is a powerful reducing agent, NaBH₄ is often preferred due to its milder nature and compatibility with a wider range of solvents, including protic solvents like ethanol. youtube.com

For instance, the reduction of 2-pyridyl ketones to their corresponding chiral secondary alcohols has been accomplished with high efficiency and enantioselectivity using an Ir-f-phamidol catalyst. rsc.org This method demonstrates the potential for producing chiral alcohol precursors.

Once the 2-(2-pyridyl)-2-methylpropan-1-ol is obtained, it can be oxidized to the desired aldehyde, this compound. A variety of oxidizing agents can be used for this transformation, with pyridinium (B92312) chlorochromate (PCC) being a common choice for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. organic-chemistry.org Other methods, such as using a potassium dichromate solution under controlled acidic conditions, can also yield the aldehyde. stackexchange.comquora.com

Organometallic Reactions in the Construction of the 2-Pyridyl-2-methylpropanal Skeleton

Organometallic reagents are invaluable tools for carbon-carbon bond formation, providing a direct route to assemble the core structure of this compound.

Utilization of Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that readily add to carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com A plausible synthetic route to a precursor of this compound involves the reaction of an appropriate organolithium reagent with a pyridine-containing electrophile.

For example, the addition of an organolithium reagent to 2-pyridinecarboxaldehyde (B72084) or a derivative could be employed to introduce the isobutyl group. The general mechanism involves the nucleophilic attack of the organolithium on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated upon acidic workup to yield the corresponding alcohol. masterorganicchemistry.comyoutube.com This alcohol can then be oxidized to the target aldehyde.

| Reactant 1 | Reactant 2 | Product | Reference |

| Aldehyde/Ketone | Organolithium Reagent (RLi) | Alcohol | masterorganicchemistry.com |

| Alkali Halide (2 carbons, bromine) | 2 x Lithium | Organolithium Compound | youtube.com |

| Ketone/Aldehyde | Grignard/Organolithium Reagent | Alcohol | youtube.com |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of complex organic molecules, including functionalized pyridines and aldehydes.

A notable approach for aldehyde synthesis involves the palladium-catalyzed reduction of 2-pyridinyl esters using hydrosilanes. organic-chemistry.orgthieme-connect.com This method is applicable to the preparation of a variety of aldehydes, including aliphatic and aromatic ones, and tolerates a range of functional groups. organic-chemistry.orgthieme-connect.com The reaction typically employs a palladium(II) acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand. organic-chemistry.org The 2-pyridinyl group is crucial for the success of this reaction. thieme-connect.com

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 2-Pyridinyl Ester | Triethylsilane (TES) | Pd(OAc)₂ / PPh₃ | Aldehyde | Good | organic-chemistry.orgthieme-connect.com |

| α,β-Unsaturated 2-Pyridinyl Ester | Triethylsilane (TES) | Pd(OAc)₂ / PPh₃ | α,β-Unsaturated Aldehyde | Good | thieme-connect.com |

Palladium-catalyzed carbonylation reactions also offer a pathway to introduce the aldehyde functionality. researchgate.netmdpi.comrsc.org For instance, the carbonylation of an appropriate alkene or aryl halide in the presence of a suitable nucleophile can lead to the formation of a carbonyl compound. researchgate.netmdpi.com

Furthermore, palladium-catalyzed direct arylation of pyridine N-oxides provides a regioselective method to introduce aryl groups at the 2-position of the pyridine ring. acs.org The resulting 2-arylpyridine N-oxides can be subsequently reduced to the corresponding pyridines. acs.org This strategy could be adapted to build the 2-substituted pyridine core of the target molecule.

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound and its derivatives, novel strategies such as flow chemistry and catalyst-free reactions are being explored.

A continuous flow synthesis of 2-methylpyridines has been developed, offering a greener and more efficient alternative to traditional batch processes. nih.govresearchgate.net This method utilizes a packed column of Raney® nickel and a primary alcohol as the methyl source at high temperatures. nih.govresearchgate.net While this specific example focuses on methylation, the principles of flow chemistry could be applied to other transformations in the synthesis of this compound, potentially leading to shorter reaction times, increased safety, and easier scalability.

Additionally, transition-metal-free reactions for the synthesis of functionalized pyridines are gaining attention. For instance, an efficient protocol for the construction of pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported. rsc.org Such catalyst-free approaches offer advantages in terms of cost, toxicity, and product purification.

Development of Chemo- and Regioselective Preparations

The selective introduction of an alkyl group at the C2-position of the pyridine ring, adjacent to the nitrogen, is a critical step in the synthesis of this compound precursors. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but achieving regioselectivity can be challenging.

One effective strategy involves the functionalization of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack. For instance, the reaction of pyridine N-oxides with titanacyclopropanes, generated in situ from an olefin and a titanocene (B72419) precursor, allows for a highly chemo- and regioselective C2-alkylation. amazonaws.com This method tolerates a wide range of functional groups and provides a general solution for the functionalization of 3-substituted pyridines, where regioselectivity between C2 and C6 is a significant hurdle. amazonaws.com A similar approach using Grignard reagents on pyridine N-oxides can also yield 2-substituted pyridines. researchgate.net

Another approach to achieve regioselectivity is through the use of blocking groups. A maleate-derived blocking group has been shown to effectively direct Minisci-type decarboxylative alkylation to the C4-position of pyridines. While this particular example targets the C4 position, the principle of using removable directing groups is a valuable strategy for achieving regioselectivity in pyridine functionalization. organic-chemistry.org

Direct C-H activation of pyridines offers a more atom-economical approach. Rhodium-catalyzed C-H methylation and alkylation of 2-aryl pyridines using diazoalkanes have been reported to be highly selective for the mono-C-H functionalization product. nih.gov

A plausible chemo- and regioselective route to a precursor of this compound could involve the α-methylation of 2-picoline (2-methylpyridine). The reaction of (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides has been demonstrated, showcasing the feasibility of generating a nucleophilic picolyl anion for subsequent alkylation. nih.gov

The table below summarizes representative methods for the regioselective alkylation of pyridines.

| Method | Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Titanacyclopropane Alkylation | 3-Substituted Pyridine N-Oxide | Titanacyclopropane | C6-Alkylated Pyridine | Good | amazonaws.com |

| Grignard Reaction | Pyridine N-Oxide | Grignard Reagent, Ac₂O | 2-Substituted Pyridine | Good | researchgate.net |

| Rhodium-Catalyzed C-H Alkylation | 2-Aryl Pyridine | Diazoalkane, Rh catalyst | C-H Alkylated Pyridine | Good to High | nih.gov |

| Deprotonation-Alkylation | 2,6-Lutidine | LDA, Epoxide | α-Alkylated Pyridine | 61 | nih.gov |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of enantiomerically pure forms of this compound, which possesses a chiral quaternary carbon, requires sophisticated asymmetric methodologies. The primary approaches involve asymmetric catalysis and the use of chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. Chiral secondary amines, such as imidazolidinones, can react with aldehydes to form transient chiral enamines. These enamines can then react with electrophiles in a stereocontrolled manner.

The asymmetric α-alkylation of aldehydes with various alkylating agents has been extensively studied. For instance, the enantioselective α-alkylation of aldehydes with amino acid-derived pyridinium salts can be achieved using a chiral amine catalyst under visible light irradiation, even in the absence of a photocatalyst. researchgate.netnih.govorganic-chemistry.org This method has been applied to a range of aldehydes, including those with branched and functionalized side chains, affording products with high enantioselectivity. researchgate.net

Furthermore, the organocatalytic asymmetric α-allylation and propargylation of α-branched aldehydes using alkyl halides have been accomplished with a chiral primary amino acid as the catalyst. organic-chemistry.org This method is particularly relevant as it demonstrates the creation of a quaternary stereocenter. Mechanistic studies suggest an SN2-type alkylation of the enamine intermediate, which ensures high stereocontrol. organic-chemistry.org

The table below presents examples of asymmetric catalytic α-alkylation of aldehydes.

| Aldehyde Substrate | Alkylating Agent | Catalyst | Product | Enantiomeric Excess (% ee) | Reference |

| Linear Aldehydes | Pyridinium Salt | Chiral Amine | α-Alkylated Aldehyde | High | researchgate.net |

| Branched Aldehydes | Pyridinium Salt | Chiral Amine | α-Alkylated Aldehyde | High | researchgate.net |

| α-Branched Aldehydes | Allyl/Propargyl Halide | Chiral Primary Amino Acid | α-Quaternary Aldehyde | up to 96 | organic-chemistry.org |

| Butanal | Electron-poor Organic Halide | Chiral Enamine (photochemical) | α-Alkylated Aldehyde | - | acs.orgnih.gov |

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral α-branched aldehydes, a common approach is the alkylation of an enolate derived from an amide or oxazolidinone coupled with a chiral auxiliary. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It is first reacted with a carboxylic acid to form an amide. Deprotonation of the α-proton followed by reaction with an alkyl halide proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent cleavage of the amide bond can yield the desired chiral carboxylic acid, which can then be converted to the aldehyde.

Another widely used class of chiral auxiliaries are Evans oxazolidinones. nih.gov An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The auxiliary can be cleaved under various conditions to afford the corresponding chiral aldehyde, alcohol, or carboxylic acid.

A temporary stereocenter approach has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which involves an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation directed by the newly formed stereocenter, and finally a retro-aldol cleavage to release the chiral aldehyde and recover the auxiliary. nih.gov While this is for a different ring system, the concept of using a temporary stereocenter is a powerful strategy in asymmetric synthesis.

The table below illustrates the use of chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Substrate Type | Reaction | Diastereomeric Excess (% de) | Reference |

| Pseudoephedrine | Carboxylic Acid Amide | Alkylation | High | wikipedia.org |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Aldol Reaction | High | nih.gov |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehyde | Aldol/Cyclopropanation/Retro-aldol | High | nih.gov |

Industrial Scalability Considerations for this compound Synthesis

The industrial-scale synthesis of a fine chemical like this compound requires a route that is not only efficient and selective but also economically viable, safe, and environmentally friendly.

A potential industrial synthesis could start from readily available and inexpensive starting materials like 2-picoline. The Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849) over oxide catalysts, remains a predominant industrial route for producing simple pyridines. researchgate.net Processes for the production of substituted pyridines in the gas phase over zeolite catalysts have also been patented. google.com

For the key α-alkylation step, catalytic methods are generally preferred over stoichiometric ones on an industrial scale due to reduced waste and cost. Organocatalytic processes, such as the asymmetric α-alkylation of aldehydes, are attractive due to the use of metal-free, often less toxic, and more readily available catalysts. organic-chemistry.org The scalability of such reactions is an active area of research, with some organocatalytic reactions being successfully demonstrated on a larger scale. acs.org

The oxidation of a precursor alcohol, such as 2-(2-pyridyl)-2-methylpropan-1-ol, to the final aldehyde product is a critical step. For large-scale oxidations, the use of hazardous and stoichiometric heavy metal oxidants like chromium reagents is highly undesirable. wikipedia.org Greener alternatives are preferred, such as catalytic aerobic oxidation using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (B82951) or simply air. amazonaws.com Heterogeneous catalysts are particularly advantageous for large-scale operations as they can be easily separated from the reaction mixture and potentially reused. amazonaws.com For instance, a practical electro-oxidation of alcohols to aldehydes catalyzed by N-hydroxyphthalimide (NHPI) has been shown to be scalable to the kilogram level. organic-chemistry.org

Continuous flow chemistry offers significant advantages for industrial production, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of 2-methylpyridines via α-methylation has been demonstrated in a continuous flow setup, highlighting the potential for applying this technology to the synthesis of precursors for this compound. doaj.org

Starting Materials: Inexpensive and readily available pyridines. researchgate.netgoogle.com

Key Transformations: Catalytic and highly selective reactions, potentially utilizing flow chemistry. organic-chemistry.orgacs.orgdoaj.org

Oxidation: A green oxidation method employing a recyclable catalyst and a benign oxidant. amazonaws.comorganic-chemistry.org

Purification: Methods that minimize waste and allow for catalyst recycling.

Advanced Reaction Chemistry of 2 2 Pyridyl 2 Methylpropanal

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group in 2-(2-Pyridyl)-2-methylpropanal is a prime target for nucleophiles. This reactivity underpins several important synthetic transformations, including condensation and addition reactions that build molecular complexity.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation. This compound, possessing an acidic alpha-hydrogen, is a suitable substrate for this reaction. youtube.comdoubtnut.com In the presence of a base, it can be deprotonated to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule, including another molecule of itself (a self-condensation) or a different carbonyl compound (a crossed or mixed aldol condensation). masterorganicchemistry.comlibretexts.org

The initial product is a β-hydroxy aldehyde, known as the aldol addition product. masterorganicchemistry.com Subsequent heating often leads to dehydration, eliminating a molecule of water to form a conjugated α,β-unsaturated aldehyde, the aldol condensation product. libretexts.org The success of crossed aldol reactions often depends on using a non-enolizable aldehyde (one without alpha-hydrogens) as the electrophilic partner to minimize self-condensation byproducts. masterorganicchemistry.com

Table 1: Aldol Reaction of this compound

| Reactant | Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| This compound (2 eq.) | Base (e.g., NaOH), Heat | Enolate | Aldol Condensation Product |

| This compound + Benzaldehyde | Base (e.g., NaOH) | Enolate of this compound | Crossed Aldol Addition Product |

The Strecker reaction provides a direct pathway for synthesizing α-amino nitriles, which are precursors to α-amino acids. d-nb.info This multicomponent reaction involves treating an aldehyde with an amine and a source of cyanide. nih.gov For this compound, the reaction is typically carried out using ammonium (B1175870) chloride (as a source of ammonia) and sodium or potassium cyanide. masterorganicchemistry.comnih.gov

The mechanism begins with the formation of an imine from the aldehyde and ammonia (B1221849). nih.gov The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile. masterorganicchemistry.com This intermediate can be isolated or, more commonly, hydrolyzed with acid or base to produce the corresponding α-amino acid, 2-amino-2-(2-pyridyl)-3-methylpropanoic acid. nih.gov The Strecker synthesis is renowned for its operational simplicity and broad applicability to a vast array of aldehydes. d-nb.info

Aldehydes undergo condensation with hydroxylamine (B1172632) to yield oximes. asianpubs.org this compound reacts with hydroxylamine hydrochloride, typically in the presence of a base like sodium carbonate, to form this compound oxime. asianpubs.org This reaction is not only a method for protecting the carbonyl group but also provides access to versatile synthetic intermediates. asianpubs.orgclockss.org

Pyridyl oximes are valuable precursors for synthesizing various nitrogen-containing heterocycles. clockss.orgorgsyn.org For example, research on related pyridyl chloroximes has shown they can undergo metal-induced dimerization to form furoxan [1,2,5-oxadiazole-2-oxide] derivatives. mdpi.com This highlights the potential for the oxime of this compound to be transformed into more complex heterocyclic systems.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group is readily susceptible to both oxidation and reduction, providing straightforward access to carboxylic acids and primary alcohols, respectively.

The aldehyde functional group of this compound can be efficiently and selectively oxidized to the corresponding carboxylic acid, 2-(2-Pyridyl)-2-methylpropanoic acid. A variety of modern oxidation methods can achieve this transformation with high yield and chemoselectivity, leaving other functional groups in the molecule intact. organic-chemistry.orgbham.ac.uk

One widely used method employs sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt. google.com Another powerful protocol involves using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach). google.com This system is particularly mild and efficient. Other effective reagents include pyridinium (B92312) chlorochromate (PCC) in combination with periodic acid (H₅IO₆) and various metal-catalyzed aerobic oxidations. organic-chemistry.orgresearchgate.net

Table 2: Selective Oxidation of this compound

| Reagent System | Product | Key Features |

|---|---|---|

| NaClO₂ / NaH₂PO₄ | 2-(2-Pyridyl)-2-methylpropanoic acid | High selectivity for aldehydes. |

| TEMPO (cat.), NaClO | 2-(2-Pyridyl)-2-methylpropanoic acid | Mild, catalytic, and efficient. google.com |

| PCC, H₅IO₆ | 2-(2-Pyridyl)-2-methylpropanoic acid | Facile and quantitative conversion. organic-chemistry.org |

The reduction of the aldehyde group is a fundamental transformation that converts this compound into its corresponding primary alcohol, 2-(2-Pyridyl)-2-methylpropanol. libretexts.org This is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is the most common and convenient reagent for this purpose. savemyexams.com It is valued for its mild reactivity, operational simplicity, and safety, as it can be used in protic solvents like water or alcohols. vaia.comchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent protonation step, usually involving the solvent or a mild acid workup, furnishes the final primary alcohol product. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used but requires anhydrous conditions due to its high reactivity. libretexts.org

Transformations Involving the Pyridyl Moiety

The pyridyl group in this compound is a key structural feature that dictates much of its reactivity. The nitrogen atom and the aromatic ring system allow for a range of chemical transformations, influencing both the pyridine (B92270) ring itself and the adjacent alpha-carbon.

Functionalization of the Pyridine Ring

The pyridine ring, being electron-deficient, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. gcwgandhinagar.comrsc.org This inherent electronic nature is a result of the more electronegative nitrogen atom, which inductively withdraws electron density from the carbon atoms of the ring. gcwgandhinagar.com

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. gcwgandhinagar.com The nitrogen can also be protonated or coordinate to Lewis acids, further deactivating the ring towards electrophiles. snnu.edu.cnbeilstein-journals.org When such reactions do occur, they typically proceed under vigorous conditions and favor substitution at the 3- and 5-positions. abertay.ac.ukuoanbar.edu.iq To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine-N-oxide. gcwgandhinagar.comsemanticscholar.orgresearchgate.net This transformation increases the electron density of the ring, making it more susceptible to electrophilic attack. semanticscholar.orgresearchgate.net

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). gcwgandhinagar.comuoanbar.edu.iqstackexchange.com The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.comquora.com The presence of a good leaving group at these positions facilitates nucleophilic substitution reactions with a variety of nucleophiles, including amines, alkoxides, and water. biosynce.com The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. abertay.ac.ukbiosynce.com

| Reagent Type | Preferred Position of Attack | Reactivity Conditions |

| Electrophiles | 3- and 5-positions | Vigorous conditions, often requires activation (e.g., as N-oxide) |

| Nucleophiles | 2- and 4-positions | Generally favorable, especially with a good leaving group |

Reactivity at the Alpha-Carbon Adjacent to the Pyridine

The alpha-carbon of the 2-alkyl substituent on the pyridine ring is activated by the electron-withdrawing nature of the ring. This activation facilitates deprotonation and subsequent functionalization at this position. rsc.org

Deprotonation of the alpha-carbon is often achieved using strong bases, such as organolithium reagents or lithium amides. rsc.orgnih.gov The resulting pyridylic anion is stabilized by resonance, with the negative charge being delocalized into the pyridine ring. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position. rsc.org

The alkylation of 2-alkylpyridines is a particularly important transformation, providing access to more complex substituted pyridines. nih.govresearchgate.netorganic-chemistry.org The reaction of the lithiated 2-alkylpyridine with alkyl halides is a common method for achieving this. nih.gov The development of asymmetric alkylation methods, often employing chiral lithium amides as auxiliaries, has enabled the synthesis of enantioenriched chiral pyridines. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides valuable insight into the stepwise pathway of a chemical transformation. In reactions involving pyridyl aldehydes, several types of intermediates have been proposed and, in some cases, directly observed.

In the context of the Soai reaction, which involves the asymmetric autocatalytic alkylation of pyridyl and pyrimidyl aldehydes, transient hemiacetal isopropyl zinc complexes have been identified as catalytically active intermediates. researchgate.netresearchgate.net These intermediates are formed by the addition of the product alcoholate to the reactant aldehyde. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) has been a key tool in the structural identification of these elusive species. researchgate.netresearchgate.net

In other transformations, such as nucleophilic aromatic substitution, anionic intermediates where the negative charge is delocalized onto the pyridine nitrogen are key to understanding the observed regioselectivity. stackexchange.com Spectroscopic techniques and computational studies are often employed to characterize these transient species. nih.gov

| Reaction Type | Key Intermediate(s) | Method of Elucidation |

| Soai Reaction | Hemiacetal zinc complexes | High-Resolution Mass Spectrometry (HRMS) |

| Nucleophilic Aromatic Substitution | Anionic resonance-stabilized intermediates | Spectroscopic and Computational Methods |

| Wittig Rearrangement | Radical pairs, carbanions | Spectroscopic examination, stereochemical studies |

Rate-Determining Steps in Catalytic Cycles

Kinetic analyses, including the determination of reaction orders with respect to reactants and catalysts, are fundamental to elucidating the rate-determining step. researchgate.netlibretexts.org For instance, in the Soai reaction involving pyridyl aldehydes, kinetic studies have revealed a second-order rate dependency on the aldehyde concentration. researchgate.net

In some catalytic cycles, the C-H activation step has been identified as potentially rate-limiting based on kinetic isotope effect (KIE) experiments. beilstein-journals.orgrsc.org A primary KIE greater than one suggests that the C-H bond is broken in the rate-determining step. rsc.org However, it is important to note that a KIE does not definitively prove that C-H cleavage is the sole rate-determining step. wikipedia.org In other systems, such as certain hydroformylation reactions, the migratory insertion of an olefin into a metal-hydride bond has been proposed as the rate-determining step based on DFT calculations. uva.nl

Rearrangement Reactions (e.g., Wittig Rearrangements)

The Wittig rearrangement is a base-catalyzed transformation of an ether to an alcohol. youtube.com Both researchgate.netresearchgate.net- and semanticscholar.orgresearchgate.net-Wittig rearrangements are known, often proceeding through different mechanisms and leading to distinct products. researchgate.netwikipedia.org

The semanticscholar.orgresearchgate.net-Wittig rearrangement is a concerted, pericyclic process that proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This concerted mechanism leads to a high degree of stereocontrol. wikipedia.org The reaction is typically favored at low temperatures. wikipedia.orgorganic-chemistry.org

The researchgate.netresearchgate.net-Wittig rearrangement , on the other hand, is believed to proceed through a radical dissociation-recombination mechanism. organic-chemistry.org This involves the formation of a radical pair that recombines within a solvent cage. organic-chemistry.org This rearrangement often competes with the semanticscholar.orgresearchgate.net-shift, particularly at higher temperatures. wikipedia.orgorganic-chemistry.org Recent studies have also explored the Wittig rearrangement of benzyl (B1604629) pyridyl ethers. acs.org

The choice between the researchgate.netresearchgate.net- and semanticscholar.orgresearchgate.net-pathway is influenced by factors such as temperature and the stability of the carbanion and radical intermediates. organic-chemistry.orgorganic-chemistry.org

Coordination Chemistry and Catalytic Applications of 2 2 Pyridyl 2 Methylpropanal

2-(2-Pyridyl)-2-methylpropanal as a Ligand in Metal Complexes

The compound this compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its unique structural features, combining a pyridine (B92270) ring and an aldehyde group, allow for diverse coordination behaviors and applications.

Synthesis and Characterization of Metal(II) Complexes.rsc.orgntu.edu.twjscimedcentral.comresearchgate.netresearchgate.netijpcbs.commdpi.comnih.gov

The synthesis of metal(II) complexes with pyridyl-containing ligands is a well-established area of research. jscimedcentral.comresearchgate.net Typically, these complexes are prepared by reacting the ligand with a metal(II) salt in a suitable solvent. researchgate.net The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. rsc.orgjscimedcentral.comresearchgate.net X-ray crystallography provides definitive structural information, revealing details about the coordination geometry and bond lengths. ntu.edu.twresearchgate.net

For instance, the reaction of a pyridyl-containing ligand with a metal chloride salt, such as CoCl₂, can yield a corresponding metal complex. ijpcbs.com The formation of the complex is often indicated by changes in the IR spectrum, such as shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the C=O bond of the aldehyde group upon coordination to the metal center. ijpcbs.com

Nature of Coordination Modes (e.g., N,O-Bidentate)

The this compound ligand possesses two potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. This N,O-bidentate coordination mode is common for ligands containing both a pyridyl group and a carbonyl group. researchgate.net

The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. reado.app While the N,O-bidentate mode is expected to be prevalent for this compound, other coordination behaviors, such as monodentate coordination through only the nitrogen atom, cannot be entirely ruled out under specific circumstances.

| Ligand Type | Potential Donor Atoms | Common Coordination Mode |

| Pyridyl-aldehyde | Nitrogen (pyridine), Oxygen (aldehyde) | N,O-bidentate |

| 2,2'-bipyridine | Nitrogen, Nitrogen | N,N-bidentate researchgate.net |

| Pyridyl-thiol | Nitrogen (pyridine), Sulfur (thiol) | N,S-bidentate nih.gov |

Ligand Field Effects and Electronic Properties

The ligand field strength, in turn, dictates the splitting of the metal d-orbitals (Δo in an octahedral field). chemijournal.com This splitting affects the electronic spectra, magnetic properties, and reactivity of the complex. core.ac.ukuci.edu Strong-field ligands lead to a larger d-orbital splitting, favoring low-spin electronic configurations. chemijournal.com Conversely, weak-field ligands result in smaller splitting and high-spin complexes. chemijournal.com The electronic properties of complexes containing pyridyl ligands can be tuned by introducing substituents on the pyridine ring, which alters its electron-donating or -withdrawing character. nih.gov

Table of Expected Electronic Properties:

| Property | Influence of this compound |

| Ligand Field Strength | Moderate to Strong |

| Magnetic Properties | Dependent on metal ion and coordination geometry |

| Electronic Spectra | Shows d-d transitions and charge-transfer bands |

Supramolecular Assembly and Host-Guest Chemistry.researchgate.netthno.orgwikipedia.orgnih.govnso-journal.orglibretexts.orgtaylorandfrancis.comsemanticscholar.orgfrontiersin.orgrsc.org

The principles of supramolecular chemistry, which involve non-covalent interactions, are relevant to the behavior of this compound and its metal complexes. wikipedia.orgtaylorandfrancis.com These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of larger, well-organized structures known as supramolecular assemblies. nso-journal.orgtaylorandfrancis.com

Application in Homogeneous Catalysis

Pyridyl-containing ligands are of significant interest in homogeneous catalysis due to their ability to tune the steric and electronic properties of the metal catalyst.

Role in Asymmetric Catalysis and Enantioselective Transformations.diva-portal.orgcaltech.edunih.govgoogle.commdpi.comresearchgate.netacs.orgd-nb.infonih.gov

A crucial application of chiral pyridyl ligands is in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. d-nb.info By introducing a chiral center into the ligand structure, it is possible to create a chiral catalytic environment around the metal ion. This chirality can then be transferred to the substrate during the catalytic reaction, leading to an excess of one enantiomer over the other.

For instance, chiral pyridyl alcohols have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. Similarly, chiral organocatalysts containing a primary amine and a salicylamide (B354443) moiety have been used for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides. nih.gov

The this compound scaffold can be readily modified to incorporate chirality, for example, by asymmetric reduction of the aldehyde or by introducing chiral substituents on the pyridine ring or at the α-position. Such chiral derivatives would be promising candidates for use in a variety of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and reduction of ketones. caltech.edugoogle.comresearchgate.net The development of such catalytic systems is a vibrant area of research, with the potential to provide efficient routes to enantiomerically pure compounds that are valuable in the pharmaceutical and fine chemical industries. d-nb.info

Table of Potential Asymmetric Reactions:

| Reaction Type | Catalyst | Potential Product |

| Asymmetric Aldol Reaction caltech.edugoogle.com | Chiral Lewis acid complex of this compound derivative | Chiral β-hydroxy aldehyde |

| Asymmetric Michael Addition nih.gov | Chiral organocatalyst derived from this compound | Chiral 1,5-dicarbonyl compound |

| Asymmetric Reduction of Ketones d-nb.info | Chiral transition metal complex with a modified this compound ligand | Chiral secondary alcohol |

Ligand Design Principles for Tunable Catalytic Activity

There is no available information on the design principles of ligands based on the this compound scaffold for the purpose of tuning catalytic activity. Research on how modifications to its structure would influence the electronic and steric properties of a resulting catalyst has not been reported.

Application in Heterogeneous Catalysis

No literature was found detailing the application of this compound in heterogeneous catalysis. This includes any attempts to immobilize it on a solid support or its use as a precursor for creating a heterogeneous catalyst.

Due to the absence of scientific data for these specific areas, the generation of a scientifically accurate and informative article as per the provided outline is not possible.

Computational and Theoretical Investigations of 2 2 Pyridyl 2 Methylpropanal

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the molecular properties and reactivity of 2-(2-Pyridyl)-2-methylpropanal. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular structure and reactivity of various organic compounds, including those containing pyridine (B92270) rings. mdpi.com DFT calculations, such as those at the B3LYP/6-31G**(d) level, have been used to determine electron density on ring-nitrogen atoms, which is crucial for understanding the molecule's reactivity. mdpi.com

Studies on related pyridine derivatives have shown that the molecular structure can be optimized using DFT methods like B3LYP with basis sets such as cc–pVTZ and 6–311++G**. researchgate.net These calculations can provide theoretical structural parameters, including bond lengths, bond angles, and dihedral angles, that show good agreement with experimental data from X-ray diffraction. researchgate.net Furthermore, DFT can be used to calculate atomic charges and thermodynamic properties, offering a comprehensive understanding of the molecule's characteristics. researchgate.net The reactivity of similar compounds has been explored by examining their molecular electrostatic potential (MEP), which identifies nucleophilic and electrophilic regions within the molecule. academie-sciences.fr

For instance, in a study of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, MEP analysis revealed the nitrogen atoms of the triazine and pyridine rings as the most significant nucleophilic centers. academie-sciences.fr This type of analysis is directly applicable to understanding the reactivity of the aldehyde group and the pyridine nitrogen in this compound.

| Property | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Electron Density | B3LYP/6-31G**(d) | Major negative charge concentrated on the pyrrole-like nitrogen. | mdpi.com |

| Optimized Geometry | B3LYP/cc–pVTZ | Good agreement with XRD structural parameters. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Not Specified | Identified triazine and pyridine nitrogen atoms as primary nucleophilic centers. | academie-sciences.fr |

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations are essential for predicting the energetic and spectroscopic properties of molecules like this compound. nih.gov

Energetic predictions, such as the stability of different conformers, can be determined with high accuracy. For example, ab initio calculations have been used in conjunction with microwave spectroscopy to determine the equilibrium structures of different chair conformers of piperidine. acs.org Similar approaches can be applied to predict the stable conformations of this compound and their relative energies.

In the realm of spectroscopic predictions, ab initio methods are used to calculate vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For instance, harmonic vibrational frequencies calculated at the B3LYP/cc-pVDZ level of theory have shown satisfactory agreement with experimental observations for similar molecules. researchgate.net These theoretical spectra aid in the assignment of vibrational modes observed in experimental data. researchgate.net Furthermore, electronic properties such as excitation energies and wavelengths can be computed to understand the molecule's UV-Vis spectrum. researchgate.net

| Prediction Type | Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| Equilibrium Structure | Coupled-Cluster/Configuration-Interaction | Determined potential energy curves for excited electronic states. | nih.gov |

| Vibrational Frequencies | B3LYP/cc-pVDZ | Computed frequencies coincide well with experimental FTIR and FT-Raman spectra. | researchgate.net |

| Thermodynamic Data | Not Specified | Calculation of thermodynamic parameters. | researchgate.net |

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling and the analysis of transition states are critical for understanding the pathways and outcomes of chemical reactions involving this compound.

Reaction profiles, or energy level diagrams, graphically represent the energy changes that occur during a chemical reaction. savemyexams.comyoutube.com These diagrams illustrate the relative energies of reactants, products, and transition states, providing insight into the reaction's feasibility and kinetics. savemyexams.comtutorchase.com The activation energy (Ea), the minimum energy required for a reaction to occur, is a key feature of these profiles. savemyexams.com

Computational modeling is a powerful tool for elucidating the mechanisms that govern stereoselectivity in chemical reactions. In reactions of organozinc complexes with aldehydes, including 2-methylpropanal, DFT computations have been used to explore competitive reaction paths leading to syn and anti adducts. acs.org These studies have successfully predicted an anti preference for reactions with 2-methylpropanal, which aligns with experimental observations. acs.org

Transition state modeling is central to understanding stereoselectivity. By comparing the energies of different diastereomeric transition states, the preferred stereochemical outcome can be rationalized. acs.org For instance, in asymmetric aldol (B89426) reactions, DFT has been used to investigate both chelated and non-chelated transition states to explain the observed stereoselectivity. acs.org The energy differences between these transition states can effectively rationalize the high stereoselectivity observed experimentally. acs.org

Ligand-Metal Interaction Studies

The pyridine nitrogen atom in this compound allows it to act as a ligand, coordinating to metal centers and influencing the properties and reactivity of the resulting metal complexes.

The interaction of pyridine-containing ligands with various metal ions has been extensively studied. nih.govresearchgate.net The coordination of such ligands can lead to the formation of monomeric, trimeric, or tetrameric metal complexes. researchgate.net The nature of the ligand and the metal ion dictates the coordination geometry and the resulting properties of the complex. nih.gov

DFT calculations and spectroscopic methods are employed to study the metal-ligand bonding. whiterose.ac.uk For example, in studies of 1H-pyridin-(2E)-ylidenes, a combination of NMR spectroscopy, X-ray diffraction, and DFT calculations indicated a charge redistribution within the heterocyclic ring upon coordination to a metal. whiterose.ac.uk The strength of the ligand's donor character can be assessed using techniques like IR spectroscopy, supported by computational data. whiterose.ac.uk

The interaction between the pyridine moiety and a metal can be problematic in certain catalytic reactions. The instability of 2-pyridylboron reagents, for instance, has been a challenge in cross-coupling reactions, often attributed to the interaction of the pyridine nitrogen with the metal center. researchgate.net Understanding these interactions is crucial for designing effective catalytic systems.

Binding Affinities and Coordination Geometries

No published data were found regarding the binding affinities or coordination geometries of this compound or its metallic complexes. Therefore, a data table for these properties cannot be generated.

Electronic Structure of Complexes

There is no available information from computational studies on the electronic structure of complexes formed with this compound. As a result, a data table detailing these electronic properties cannot be provided.

Advanced Analytical Methodologies for Research on 2 2 Pyridyl 2 Methylpropanal

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-(2-Pyridyl)-2-methylpropanal and its derivatives. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals detailed information about their atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum of the parent compound, distinct signals correspond to the different proton environments. The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropy of the carbonyl group, typically appearing far downfield around 9-10 ppm. libretexts.org The protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns in the aromatic region (typically 7.0-8.5 ppm). The methyl protons (CH₃) would appear much further upfield. In complex reaction products, such as those from aldol (B89426) condensations or Mannich-type reactions, NMR spectroscopy allows for the detailed characterization of newly formed stereocenters and covalent bonds. sciforum.net For instance, the formation of thiazolopyridine derivatives from reactions involving propanal shows complex spin-spin coupling patterns and chemical shifts that are instrumental in confirming the cyclic structure. sciforum.net Similarly, in the palladium-catalyzed arylation of tertiary aldehydes, NMR is used to confirm the formation of new C-C bonds and to differentiate between mono- and di-arylated products. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing in the highly deshielded region of 190-215 ppm. libretexts.orgdocbrown.info The carbon atoms of the pyridine ring and the methyl groups also have characteristic chemical shifts. docbrown.info In studies of coordination complexes involving the pyridyl nitrogen, changes in the chemical shifts of the pyridine ring carbons and protons can indicate the extent of electron delocalization and the nature of the metal-ligand bond. cdnsciencepub.com

Table 1: Typical NMR Chemical Shifts (δ) for this compound and Related Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aldehyde Proton (CHO) | 9.0 - 10.0 | 190 - 215 | libretexts.orgdocbrown.info |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 | cdnsciencepub.comresearchgate.net |

| Methyl Protons (C(CH₃)₂) | ~1.1 | ~20 | libretexts.orgdocbrown.info |

| Alpha-Proton (C(CH₃)₂CHO) | ~2.4 (for related structures) | ~45-50 | libretexts.orgnih.gov |

Note: Values are approximate and can vary based on solvent and specific molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. plus.ac.at Each vibrational mode corresponds to a specific type of bond stretching or bending, resulting in a unique spectrum.

IR spectroscopy is particularly effective for identifying the strong absorption band of the carbonyl (C=O) group in this compound, which typically appears in the range of 1700-1740 cm⁻¹. libretexts.orgdocbrown.info The presence and position of this peak are clear indicators of the aldehyde functionality. Other important vibrations include C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹) and the characteristic ring vibrations of the pyridine moiety (around 1400-1600 cm⁻¹). docbrown.info In coordination chemistry, a shift in the vibrational frequencies of the pyridine ring upon complexation with a metal ion can provide evidence of the coordination event. researchgate.net

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals than in IR. Raman is particularly useful for studying the symmetric vibrations of the pyridine ring and can be used to analyze coordination compounds in aqueous solutions, where water's strong IR absorption can be problematic. plus.ac.atresearchgate.net For example, changes in the Raman bands associated with the pyridine ring can be correlated with the strength and nature of the metal-ligand interaction. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|---|

| C=O (Aldehyde) | 1700 - 1740 | 1700 - 1740 | Stretch | libretexts.orgdocbrown.info |

| C-H (Aldehyde) | ~2720 and ~2820 | Weak | Stretch | docbrown.info |

| C-H (Alkyl) | 2850 - 3000 | 2850 - 3000 | Stretch | docbrown.info |

| C=C, C=N (Pyridine) | 1400 - 1600 | 1400 - 1600 | Ring Stretch | sciforum.netanalis.com.my |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Complexation Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are valuable for studying the conjugated π-system of the pyridine ring and any changes that occur upon reaction or complexation. biocompare.com

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The pyridine ring gives rise to characteristic π→π* transitions, while the carbonyl group exhibits a weaker n→π* transition. analis.com.my The position and intensity of these absorption bands are sensitive to the molecular environment. For example, the formation of coordination complexes with metal ions often leads to significant shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing evidence of metal-ligand interaction and offering insights into the electronic structure of the resulting complex. analis.com.my

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. biocompare.com While the parent aldehyde may not be strongly fluorescent, its derivatives or metal complexes can exhibit significant fluorescence. denovix.com This technique is highly sensitive and specific, as the emission profile is characteristic of a particular molecule. biocompare.com It is particularly useful for quantitative analysis at low concentrations and for studying binding events, where changes in fluorescence intensity or wavelength can be used to determine binding constants. denovix.com

Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis

Research involving this compound often results in complex mixtures of reactants, products, and byproducts. Chromatographic techniques are essential for separating these components, while mass spectrometry provides crucial information on their molecular weight and structure.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds from a mixture. rroij.com It is widely used to monitor reaction progress, purify products, and quantify the components in a sample. open.ac.uk

Reversed-phase HPLC (RP-HPLC) is a common mode used for analyzing pyridyl compounds. nih.gov In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com The components of the mixture are separated based on their relative polarity, with less polar compounds being retained longer on the column. By using a UV detector set to a wavelength where the pyridyl ring absorbs, one can detect and quantify the separated compounds. nih.gov The high resolving power of HPLC allows for the separation of structurally similar isomers. rroij.com

Table 3: Example of RP-HPLC Conditions for Pyridyl Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | YWG-C18H37 | nih.gov |

| Mobile Phase | 80% Methanol, 20% Acetate (B1210297) Buffer (pH 4.0) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 460 nm (for a specific derivative) | nih.gov |

| Temperature | 28 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds. uctm.edu The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. nist.gov this compound and other low molecular weight products or unreacted starting materials are often amenable to GC analysis. The NIST WebBook contains reference GC data for the related compound 2-methylpropanal. nist.gov

After separation by GC, the individual components enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound by comparison to spectral libraries. nih.gov GC-MS is invaluable for identifying volatile byproducts in complex reaction mixtures and for assessing the purity of the desired product. uctm.edunih.gov

Emerging Research Directions and Future Perspectives for 2 2 Pyridyl 2 Methylpropanal

Development of Novel Applications in Chemical Synthesis

The bifunctional nature of 2-(2-Pyridyl)-2-methylpropanal makes it a versatile building block for the synthesis of complex organic molecules. The aldehyde group can participate in a variety of classic and modern organic transformations, while the pyridyl moiety can act as a ligand, a directing group, or a basic catalyst.

One promising area of research is the use of this compound in multicomponent reactions. The aldehyde can readily react with amines and other nucleophiles to form imines or other intermediates, which can then undergo further transformations orchestrated by the pyridyl group, potentially in a one-pot fashion. For instance, a Mannich-type reaction involving this aldehyde, a primary amine, and a suitable nucleophile could lead to the formation of complex substituted pyridines. sciforum.net

Furthermore, the aldehyde functionality can be a precursor for various other functional groups. For example, its reduction would yield the corresponding alcohol, 2-(2-pyridyl)-2-methyl-1-propanol, a potential chiral ligand for asymmetric catalysis. Oxidation would lead to 2-(2-pyridyl)-2-methylpropanoic acid, a compound with potential applications in medicinal chemistry. The Knoevenagel condensation of this compound with active methylene (B1212753) compounds could provide access to a range of α,β-unsaturated systems, which are valuable intermediates in organic synthesis. psu.edu

The steric hindrance around the aldehyde group, conferred by the adjacent methyl groups, could be exploited to achieve high levels of stereoselectivity in certain reactions. For example, in reactions with chiral nucleophiles or catalysts, the bulky environment could favor the formation of one stereoisomer over the other.

| Potential Synthetic Transformation | Reactant/Reagent | Potential Product Class | Relevant Research Context |

| Reductive Amination | Amine, Reducing Agent | Substituted Pyridylethylamines | Synthesis of bioactive molecules |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkenylpyridines | Olefination of aldehydes |

| Grignard Reaction | Grignard Reagent | Secondary Alcohols | Carbon-carbon bond formation |

| Aldol (B89426) Condensation | Ketone/Aldehyde | β-Hydroxy Carbonyls | Synthesis of complex organic scaffolds |

| Cyanohydrin Formation | Cyanide Source | Cyanohydrins | Precursors to α-hydroxy acids and amino alcohols |

Integration into Advanced Materials and Supramolecular Systems

The pyridyl nitrogen in this compound provides a coordination site for metal ions, making it a valuable ligand for the construction of advanced materials and supramolecular assemblies. The ability of pyridyl-containing molecules to form stable complexes with a variety of metals is well-documented and forms the basis for much of supramolecular chemistry. nih.gov

This compound could be used to synthesize metal-organic frameworks (MOFs), which are crystalline materials with a wide range of applications in gas storage, separation, and catalysis. nih.gov The aldehyde group could be post-synthetically modified within the MOF structure to introduce new functionalities or to act as a reactive site for sensing applications.

In the realm of supramolecular chemistry, this compound could serve as a building block for self-assembled structures such as metallomacrocycles and coordination polymers. The steric bulk of the gem-dimethyl group could influence the geometry and stability of the resulting assemblies, potentially leading to novel topologies and properties. For instance, the coordination of this ligand to palladium(II) centers could lead to the formation of discrete molecular squares or cages. nih.gov

The aldehyde functionality also offers opportunities for creating dynamic materials. For example, the reversible formation of imines with amines could be used to create stimuli-responsive materials that change their properties in response to pH or the presence of specific molecules.

| Material/System Type | Key Feature of this compound | Potential Application | Relevant Research Context |

| Metal-Organic Frameworks (MOFs) | Pyridyl coordination site, modifiable aldehyde | Gas storage, catalysis, sensing | Design of functional porous materials nih.gov |

| Coordination Polymers | Bridging ligand capability | Luminescent materials, magnetic materials | Synthesis of novel inorganic-organic hybrid materials |

| Supramolecular Cages | Directed self-assembly with metal ions | Molecular recognition, drug delivery | Construction of complex molecular architectures |

| Stimuli-Responsive Polymers | Reversible imine formation at the aldehyde | Smart materials, sensors | Development of dynamic and adaptive systems |

Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing environmentally benign methods for its synthesis and subsequent reactions.

The synthesis of this compound itself could be optimized to reduce waste and energy consumption. A potential route involves the α-methylation of 2-pyridineacetaldehyde, and exploring catalytic methods for this transformation would be a key green objective. Another approach could be the controlled oxidation of 2-(2-pyridyl)-2-methyl-1-propanol. vaia.com The use of heterogeneous catalysts, such as manganese dioxide composites, could facilitate catalyst recovery and reuse, as has been demonstrated for the synthesis of 2-pyridinecarboxaldehyde (B72084). google.com

In the reactions of this compound, the use of greener solvents, such as water or supercritical carbon dioxide, should be investigated. The pyridyl group may enhance the solubility of the compound and its derivatives in aqueous media, facilitating reactions in water. Catalytic methods that avoid the use of stoichiometric reagents are also a key aspect of green chemistry. For example, developing catalytic versions of reactions that traditionally use stoichiometric amounts of strong bases or oxidizing agents would be a significant advance.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Higher efficiency, lower energy requirements, and reduced waste. |

| Benign Solvents | Utilizing solvents that are non-toxic and have a minimal environmental impact, such as water or bio-based solvents. | Improved safety and reduced environmental pollution. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy consumption and reduced carbon footprint. |

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound creates opportunities for research at the interface of chemistry, biology, and materials science.

In medicinal chemistry, the pyridyl moiety is a common feature in many biologically active compounds. Derivatives of this compound could be synthesized and screened for a variety of biological activities. For example, Schiff base derivatives formed from this aldehyde and various amines could be investigated as potential antimicrobial or anticancer agents.

In the field of chemical sensors, the aldehyde group can react with specific analytes to produce a detectable signal, such as a change in color or fluorescence. The pyridyl group can act as a binding site to enhance the selectivity of the sensor. A sensor based on this compound could potentially be developed for the detection of amines, hydrazines, or other nucleophilic species.

The integration of this compound into polymers could lead to new functional materials with applications in areas such as catalysis and controlled release. mdpi.com For instance, a polymer containing this aldehyde could be used to sequester and then release small molecules in a controlled manner.

The study of this compound could also contribute to a fundamental understanding of reaction mechanisms. The interplay between the pyridyl and aldehyde groups could lead to interesting and unexpected reactivity, providing valuable insights for the design of new catalysts and synthetic methods. The computational investigation of its reactions could provide a deeper understanding of the factors that control stereoselectivity and reactivity. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Pyridyl)-2-methylpropanal, and how do reaction conditions influence yield and purity?

- Methodology :

- Condensation reactions : React 2-picoline with a suitable aldehyde precursor (e.g., isobutyraldehyde) under acid catalysis (e.g., H₂SO₄ or HCl). Reflux conditions (100–120°C) are typically employed to drive the reaction to completion, with yields ranging from 60–75% depending on stoichiometric ratios .

- Nucleophilic addition : Utilize Grignard reagents (e.g., methyl magnesium bromide) with pyridine-containing substrates. Ambient temperature (20–25°C) minimizes side reactions, but lower yields (~50–60%) may result due to steric hindrance from the pyridyl group .

- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data be interpreted?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Pyridyl protons resonate as doublets at δ 8.3–8.6 ppm (ortho to N), while the aldehyde proton appears as a singlet at δ 9.7–10.1 ppm. Methyl groups typically show singlets at δ 1.1–1.3 ppm .

- ¹³C NMR : The aldehyde carbon appears at δ 195–200 ppm, and pyridyl carbons range from δ 120–150 ppm .

- IR Spectroscopy : A strong C=O stretch (aldehyde) at 1720–1740 cm⁻¹ and pyridyl ring vibrations at 1600–1650 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 149 (C₉H₁₁NO) and fragment peaks at m/z 106 (pyridyl loss) and 77 (benzene ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Strategies :

- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, discrepancies in aldehyde proton shifts may arise from solvent polarity or tautomerism; use DMSO-d₆ or CDCl₃ for consistency .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aiding in assigning ambiguous peaks .

- Isotopic labeling : Introduce deuterium at the methyl or aldehyde positions to track reaction pathways and validate intermediates .

Q. What are the mechanistic considerations for the nucleophilic addition reactions involving this compound in asymmetric synthesis?

- Mechanistic Insights :